molecular formula C10H12N4O B2428663 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 99069-52-0

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2428663
CAS No.: 99069-52-0
M. Wt: 204.233
InChI Key: OAPBOQRKEINXTQ-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a pyrimidine ring fused with a pyrazolone moiety, which contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

It is structurally similar to sulfamethazine , a sulfanilamide anti-infective agent . Sulfonamides, including Sulfamethazine, primarily target bacterial dihydropteroate synthase, an enzyme involved in folate synthesis . This suggests that 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one may have similar targets.

Mode of Action

Based on its structural similarity to sulfamethazine, it may inhibit the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

The compound may affect the folate synthesis pathway in bacteria, similar to Sulfamethazine . By inhibiting dihydropteroate synthase, it could prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This would lead to a decrease in bacterial growth and reproduction.

Pharmacokinetics

It is also predicted to inhibit CYP2C9 and CYP3A4 enzymes, which are involved in drug metabolism .

Result of Action

Based on its potential mode of action, it could lead to a decrease in bacterial growth and reproduction by inhibiting folic acid synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy as a corrosion inhibitor on mild steel in hydrochloric acid medium has been analyzed, and it has shown high efficiency . This suggests that the compound’s action can be influenced by the chemical environment.

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This solvent-free method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one include:

These compounds share the pyrimidine core but differ in their substituents and overall structure, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-4-7(2)12-10(11-6)14-9(15)5-8(3)13-14/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPBOQRKEINXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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